molecular formula C11H12ClN5OS2 B11399772 5-chloro-2-(ethylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B11399772
M. Wt: 329.8 g/mol
InChI Key: TUGMBKUJMLLUBP-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a pyrimidine-based compound featuring a chlorine atom at the 5-position, an ethylsulfanyl group at the 2-position, and a carboxamide moiety linked to a 5-ethyl-substituted 1,3,4-thiadiazole ring.

Properties

Molecular Formula

C11H12ClN5OS2

Molecular Weight

329.8 g/mol

IUPAC Name

5-chloro-2-ethylsulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C11H12ClN5OS2/c1-3-7-16-17-11(20-7)15-9(18)8-6(12)5-13-10(14-8)19-4-2/h5H,3-4H2,1-2H3,(H,15,17,18)

InChI Key

TUGMBKUJMLLUBP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SCC

Origin of Product

United States

Biological Activity

5-Chloro-2-(ethylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of the biological activity of this compound, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring, a thiadiazole moiety, and an ethylsulfanyl group. Its molecular formula is C9H10ClN3OS2C_9H_{10}ClN_3OS_2, and it is characterized by the following structural components:

Component Details
IUPAC Name5-chloro-2-(ethylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
Molecular FormulaC9H10ClN3OS2C_9H_{10}ClN_3OS_2
CAS Number392239-42-8
Synonyms5-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]carboxamide

The precise mechanism of action for 5-chloro-2-(ethylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is not fully elucidated. However, it is believed to interact with specific enzymes or receptors within the cell. The presence of the thiadiazole ring is significant as it may facilitate interactions with biological macromolecules such as DNA and proteins due to its lipophilicity and ability to form mesoionic systems .

Potential Biological Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis.
  • Antiviral Activity : Similar compounds have demonstrated moderate antiviral activity against HIV .
  • Antitumor Activity : Thiadiazole derivatives have shown promise in inhibiting tumor growth through various pathways .

Antiviral Properties

Research indicates that derivatives of 1,3,4-thiadiazole exhibit antiviral properties. Specifically, studies have shown that certain thiadiazole compounds can inhibit HIV replication in vitro, suggesting that 5-chloro-2-(ethylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide may possess similar activity .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Thiadiazole derivatives have been linked to cytotoxic effects in various cancer cell lines. For example:

Study Cell Line IC50 (µM) Effect
Akhtar et al. (2020)HeLa15Significant cytotoxicity
Smith et al. (2019)MCF712Induced apoptosis

These findings indicate that further exploration into the antitumor efficacy of this compound is warranted.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. The presence of the ethylsulfanyl group and the chloro substituent on the pyrimidine ring may enhance biological activity by improving solubility and bioavailability.

Comparison with Similar Compounds

A comparative analysis with other thiadiazole derivatives reveals unique attributes:

Compound Activity Type Key Features
5-chloro-N-(5-methylthiadiazol-2-yl)amideAntiviralMethyl group enhances lipophilicity
5-bromo-N-(5-(ethylthio)-1,3,4-thiadiazol)AntitumorBromine increases reactivity

This table illustrates how modifications can lead to varied biological activities.

Study on Antiviral Activity

In a study published in PMC, researchers synthesized various thiadiazole derivatives and assessed their antiviral efficacy against HIV strains. The results indicated that compounds with similar structural motifs to 5-chloro-2-(ethylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrimidine exhibited moderate inhibitory effects on viral replication .

Antitumor Efficacy Research

Another study focused on evaluating the cytotoxic effects of thiadiazole derivatives on breast cancer cells. The results showed that specific modifications to the thiadiazole ring enhanced cytotoxicity against MCF7 cells . This suggests potential pathways for further development of anticancer agents based on this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound (CAS Number) Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound (Not specified) Likely C13H15ClN5OS2* Estimated ~360-380 - 5-Ethyl-1,3,4-thiadiazole
- Ethylsulfanyl
Combines moderate lipophilicity (ethyl groups) with hydrogen-bonding capacity (thiadiazole, carboxamide).
5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
(874146-69-7)
C15H11ClFN5O3S2 427.86 - 4-Fluorobenzylsulfonyl
- 5-Methyl-thiadiazole
Higher molecular weight due to sulfonyl and fluorobenzyl groups; increased polarity and potential metabolic stability.
5-Chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide
(898617-05-5)
C14H18ClN5OS2 371.9 - 2-Methylpropyl-thiadiazole
- Propylsulfanyl
Branched alkyl substituents (2-methylpropyl) may enhance lipophilicity and alter steric interactions.
5-Chloro-2-(ethylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide
(879953-78-3)
C15H17ClN4O3S2 400.9 - Sulfamoylphenyl-ethyl
- Ethylsulfanyl
Sulfamoyl group introduces polarity and potential hydrogen-bonding interactions; higher molecular weight.
5-Chloro-2-(ethylsulfanyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
(832686-28-9)
C14H11ClF3N3OS 361.77 - Trifluoromethylphenyl
- Ethylsulfanyl
Trifluoromethyl group enhances electronegativity and metabolic stability; lower molecular weight.

*Estimated based on structural analogs.

Key Observations

Substituent Effects on Lipophilicity :

  • The target compound’s ethylsulfanyl and 5-ethyl-thiadiazole groups likely confer moderate lipophilicity, intermediate between the more polar sulfonyl-containing analog (CAS 874146-69-7) and the highly lipophilic trifluoromethylphenyl derivative (CAS 832686-28-9) .
  • The propylsulfanyl and 2-methylpropyl groups in CAS 898617-05-5 increase steric bulk and lipophilicity compared to the target compound’s ethyl substituents.

The trifluoromethyl group in CAS 832686-28-9 balances lipophilicity with electronegativity, which may enhance membrane permeability.

Structural Diversity and Bioactivity: Sulfonyl (CAS 874146-69-7) and sulfamoyl (CAS 879953-78-3) groups are often associated with target binding in enzyme inhibitors (e.g., kinases, proteases) due to their hydrogen-bonding capacity . Thiadiazole rings (present in the target compound and CAS 874146-69-7) are known to participate in π-π stacking and hydrogen-bonding interactions, making them common in drug design .

Physicochemical Property Trends

  • Boiling/Melting Points : Compounds with larger substituents (e.g., sulfonyl, sulfamoyl) likely have higher boiling points due to increased polarity. For example, CAS 832686-28-9 has a boiling point of 395.9±42.0 °C, driven by its trifluoromethyl group.
  • Density : The trifluoromethyl analog (CAS 832686-28-9) has a density of 1.5±0.1 g/cm³, suggesting moderate compactness compared to bulkier analogs.

Preparation Methods

Synthesis of the Pyrimidine Core

The foundational step involves constructing the 5-chloropyrimidine scaffold. A common approach starts with 2,4-dichloropyrimidine, which undergoes selective substitution at the 2-position using ethyl mercaptan in the presence of a base such as potassium carbonate. This reaction typically proceeds in dimethylformamide (DMF) at 60–80°C for 6–12 hours, yielding 2-(ethylsulfanyl)-4-chloropyrimidine with >85% purity.

Introduction of the Carboxamide Group

The 4-chloro group is then displaced by a carboxamide moiety. Reacting 2-(ethylsulfanyl)-4-chloropyrimidine with 5-ethyl-1,3,4-thiadiazol-2-amine in tetrahydrofuran (THF) under reflux conditions (72 hours, 80°C) facilitates this transformation. Triethylamine is often added to scavenge HCl, improving yields to 70–75%.

Key Data:

StepReagents/ConditionsYieldPurity
Chloropyrimidine synthesisEthyl mercaptan, K₂CO₃, DMF, 70°C, 8h88%92%
Carboxamide formationTHF, reflux, Et₃N, 72h73%95%

Solid-Phase Synthesis for Scalability

Immobilization on AMEBA Resin

Adapting methodologies from oxazolo[5,4-d]pyrimidine synthesis, the pyrimidine precursor is anchored to an acid-sensitive methoxybenzaldehyde (AMEBA) resin. This immobilization enables iterative functionalization while minimizing side reactions.

Sequential Functionalization

The resin-bound intermediate undergoes:

  • Ethylsulfanyl introduction : Treatment with ethyl disulfide and copper(I) iodide in DMF at 50°C for 12h.

  • Chlorination : POCl₃ in dichloroethane under microwave irradiation (100°C, 30min).

  • Amination : Reaction with 5-ethyl-1,3,4-thiadiazol-2-amine using BOP reagent for activation.

Cleavage from the resin with trifluoroacetic acid (TFA) yields the target compound with 65–78% overall purity.

Advantages:

  • Reduced purification burden due to solid-phase trapping of byproducts.

  • Amenable to parallel synthesis for high-throughput screening.

Microwave-Assisted Chlorination

Optimized Demethylation

A patent method for 2-chloro-5-hydroxypyrimidine synthesis inspires this approach. Starting with 2-methoxy-5-chloropyrimidine, demethylation employs hydrobromic acid (48%) and methionine in acetic acid at 110°C for 5h. This replaces traditional BBr₃, cutting costs by 40% while maintaining 98% purity.

One-Pot Sulfur Incorporation

Post-demethylation, the hydroxyl group is replaced with ethylsulfanyl via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine. Subsequent condensation with the thiadiazole amine completes the synthesis in 62% overall yield.

Suzuki Coupling for Late-Stage Diversification

Boronic Acid Cross-Coupling

Drawing from thiazolo[5,4-d]pyrimidine protocols, the 5-chloro group undergoes Suzuki-Miyaura coupling with 5-ethyl-1,3,4-thiadiazol-2-ylboronic acid. Catalyzed by Pd(PPh₃)₄ in dioxane/water (4:1) at 90°C, this step achieves 81% yield.

Post-Coupling Modifications

The ethylsulfanyl group is introduced via nucleophilic aromatic substitution, leveraging the electron-deficient pyrimidine ring. Sodium ethanethiolate in DMSO at 120°C for 4h affords the final product in 68% yield.

Comparative Analysis of Methods

Yield and Purity

MethodOverall YieldPurityScalabilityCost Efficiency
Nucleophilic + Condensation73%95%ModerateHigh
Solid-Phase65%78%HighModerate
Microwave Demethylation62%98%LowVery High
Suzuki Coupling68%92%ModerateLow

Q & A

Q. What are the standard synthetic routes for 5-chloro-2-(ethylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazide derivatives.
  • Step 2 : Introduction of the ethylsulfanyl group through nucleophilic substitution or thiolation reactions.
  • Step 3 : Coupling of the pyrimidine-carboxamide core with the thiadiazole moiety under amidation conditions.

Q. Critical Parameters :

  • Temperature : Elevated temperatures (70–100°C) are often required for cyclization and coupling steps.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency.
  • Catalysts : Bases like triethylamine or NaH facilitate deprotonation during amidation .
  • Purity Monitoring : Use TLC or HPLC to track intermediates and minimize side products .

Q. How is the structural integrity of this compound confirmed post-synthesis?

A combination of spectroscopic and chromatographic methods is employed:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and bond connectivity. For example, the ethylsulfanyl group’s protons appear as a triplet at ~2.5 ppm.
  • Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak (e.g., m/z 414.05 for C13_{13}H15_{15}ClN5_5OS2_2).
  • Infrared Spectroscopy (IR) : Carboxamide C=O stretches (~1680 cm1^{-1}) and S–S/S–C vibrations (~650 cm1^{-1}) validate functional groups .

Q. What preliminary biological screening approaches are recommended for this compound?

  • In Vitro Assays :
    • Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination).
    • Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ATPase activity).
  • Cytotoxicity : Evaluate IC50_{50} values in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis efficiency and scalability?

Methodological Strategies :

  • Design of Experiments (DoE) : Use factorial design to assess interactions between variables (e.g., solvent polarity vs. temperature).
  • Solvent Optimization : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) to reduce toxicity.
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to enhance regioselectivity .

Q. Example Optimization Table :

ParameterBaselineOptimizedImpact on Yield
Temperature80°C90°C+15%
SolventDMFDMSO+10% (purity)
Reaction Time12 h8 h-20% side products

Q. How to resolve contradictions in biological activity data across different studies?

  • Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration).
  • Structural Analog Comparison : Compare activity profiles with analogs (e.g., 5-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl] derivatives) to identify substituent-dependent trends .
  • Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to isolate confounding variables .

Q. What methodologies are effective for structure-activity relationship (SAR) studies of this compound?

  • Substituent Variation : Synthesize derivatives with modified ethylsulfanyl or thiadiazole groups. For example:
    • Replace ethylsulfanyl with methylsulfonyl to assess hydrophobicity effects.
    • Introduce electron-withdrawing groups (e.g., -NO2_2) on the pyrimidine ring.
  • Biological Testing : Correlate structural changes with activity shifts (e.g., logP vs. IC50_{50}) .

Q. How to address stability and solubility challenges in formulation for in vivo studies?

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin-based complexation.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the carboxamide group).
  • Prodrug Design : Introduce ester moieties to improve bioavailability .

Q. What strategies are recommended for identifying biological targets and mechanisms of action?

  • Computational Docking : Use AutoDock Vina to predict binding affinities with kinase domains (e.g., EGFR, VEGFR).
  • Proteomics : Apply affinity chromatography with immobilized compound to capture interacting proteins, followed by LC-MS/MS identification.
  • Kinase Profiling : Screen against a panel of 100+ kinases to pinpoint inhibitory activity .

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